3-Cyano-2-fluorobenzene-1-sulfonamide
Description
Contextualizing Fluorinated and Cyano-Substituted Sulfonamides in Contemporary Organic Synthesis
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The high electronegativity of fluorine can modulate the acidity of nearby protons, influence molecular conformation, and enhance metabolic stability and lipophilicity, all of which are desirable traits in drug design. The unique properties of the carbon-fluorine bond contribute to the stability of perfluoroalkyl chains.
Similarly, the cyano group serves as a versatile functional handle. Its strong electron-withdrawing nature can significantly impact the electronic character of the aromatic ring. Furthermore, the cyano group can participate in a variety of chemical transformations, serving as a precursor to amines, carboxylic acids, and various heterocyclic systems. The combination of fluoro and cyano groups on a sulfonamide scaffold thus presents a powerful strategy for generating novel molecular entities with diverse potential applications.
Significance of Aromatic Sulfonamide Scaffolds in Molecular Design
The aromatic sulfonamide moiety is a well-established pharmacophore, present in a wide array of therapeutic agents. sigmaaldrich.com This functional group is known to engage in key hydrogen bonding interactions with biological targets. sigmaaldrich.com The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it a privileged scaffold in medicinal chemistry. nih.govekb.eg Its presence in drugs targeting a range of conditions underscores its importance in molecular design. ekb.egbldpharm.com The development of novel synthetic methods to access functionalized sulfonamides remains an active area of research.
Overview of Research Scope and Methodological Approaches for 3-Cyano-2-fluorobenzene-1-sulfonamide
The primary methodological approach to obtaining this compound involves the ammonolysis of its corresponding sulfonyl chloride. This is a standard and widely used method for the preparation of primary sulfonamides.
Table 1: Physicochemical Properties of 3-Cyano-2-fluorobenzene-1-sulfonyl chloride (Precursor)
| Property | Value |
| CAS Number | 1261686-87-6 |
| Molecular Formula | C₇H₃ClFNO₂S |
| Molecular Weight | 219.62 g/mol |
| Appearance | Solid |
| Canonical SMILES | C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C#N |
This data pertains to the precursor molecule, from which the properties of this compound can be extrapolated.
The synthesis of the target sulfonamide from this precursor is expected to be a high-yielding and straightforward transformation. Characterization of the resulting this compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
Table 2: Predicted Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₇H₄FN₂O₂S |
| Molecular Weight | 200.19 g/mol |
| Appearance | Solid |
| Canonical SMILES | C1=CC(=C(C(=C1)S(=O)(=O)N)F)C#N |
These properties are predicted based on the structure of the molecule and data from similar compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5FN2O2S |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-cyano-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H5FN2O2S/c8-7-5(4-9)2-1-3-6(7)13(10,11)12/h1-3H,(H2,10,11,12) |
InChI Key |
SGSYPXIPMUQQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)F)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyano 2 Fluorobenzene 1 Sulfonamide and Its Analogues
Direct Synthesis Approaches
Direct synthesis of 3-Cyano-2-fluorobenzene-1-sulfonamide and its analogues is predominantly achieved through the condensation of a sulfonyl chloride with an amine or through more contemporary catalytic methods that bypass the need for highly reactive sulfonyl chloride intermediates.
Sulfonyl Chloride-Amine Condensation Routes
The most conventional and widely practiced method for synthesizing sulfonamides involves the reaction between a sulfonyl chloride and an amine. digitellinc.comekb.eg This pathway is defined by its reliability and the accessibility of starting materials.
The synthesis of the target sulfonamide is contingent upon the successful preparation of its immediate precursor, 3-Cyano-2-fluorobenzene-1-sulfonyl chloride (CAS No: 1261686-87-6). biosynth.com A common method for preparing aryl sulfonyl chlorides is the Sandmeyer reaction. nih.gov This process typically starts with the corresponding aniline (B41778), in this case, 3-amino-2-fluorobenzonitrile. The aniline is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid to form a diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired sulfonyl chloride. rsc.org
Alternative modern approaches, such as continuous flow protocols, have been developed for synthesizing sulfonyl chlorides from thiols or disulfides using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for oxidative chlorination. rsc.org These methods can offer improved safety and control over highly exothermic reactions. rsc.org
Once the 3-Cyano-2-fluorobenzene-1-sulfonyl chloride precursor is obtained, it is reacted with an amine, typically ammonia (B1221849) for the primary sulfonamide, to form the sulfonamide bond. The optimization of this condensation reaction is crucial for achieving high yields and purity. The reaction is mechanistically analogous to a nucleophilic acyl substitution. alrasheedcol.edu.iq Key parameters that are often optimized include the choice of base, solvent, and temperature. acs.orgnih.gov A base is required to neutralize the HCl generated during the reaction.
Below is a table summarizing various conditions reported for sulfonyl chloride amination reactions.
| Parameter | Condition | Purpose/Comment | Source(s) |
| Amine Source | Aqueous Ammonia (NH₃ in H₂O) | Provides the nucleophile to form the primary sulfonamide. | alrasheedcol.edu.iq |
| Base | Triethylamine (TEA), Pyridine, Sodium Carbonate | Scavenges the HCl byproduct, driving the reaction to completion. | ekb.egacs.orgmdpi.com |
| Solvent | Dichloromethane (CH₂Cl₂), Acetonitrile (B52724), THF, Pyridine | Solubilizes reactants. Pyridine can act as both solvent and base. | acs.orgmdpi.com |
| Temperature | 0 °C to Boiling | Reaction temperature can be adjusted to control reaction rate and minimize side reactions. Heating is sometimes used. | alrasheedcol.edu.iqacs.org |
Alternative Sulfonamide Bond Formation Strategies
Recent advancements in organic synthesis have introduced novel methods for forming sulfonamide bonds that offer advantages over the traditional sulfonyl chloride route, particularly in terms of functional group tolerance and milder reaction conditions.
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry has emerged as a powerful "click chemistry" tool for constructing sulfonamides and other sulfur(VI) linkages. digitellinc.comsigmaaldrich.com This strategy utilizes sulfonyl fluorides (–SO₂F) as precursors, which are significantly more stable and resistant to hydrolysis and reduction compared to their highly reactive sulfonyl chloride counterparts. digitellinc.comsigmaaldrich.com This enhanced stability allows for their use in more complex, multi-step syntheses. digitellinc.com
The activation of the stable S-F bond for reaction with amines requires specific conditions. Recent developments have focused on catalytic systems that facilitate this exchange under mild conditions. One such system employs a combination of calcium triflimide (Ca(NTf₂)₂) and DABCO at room temperature to activate a wide range of sulfonyl fluorides for reaction with amines. chemrxiv.org Another approach utilizes N-methylimidazole in a glass-assisted organocatalytic process. digitellinc.com
Table of SuFEx Reaction Conditions
| Catalyst/Reagent System | Amine Scope | Key Features | Source(s) |
|---|---|---|---|
| Ca(NTf₂)₂ / DABCO in THF | Diverse primary and secondary amines | Unified method for sulfamides, sulfamates, and sulfonamides at room temperature. | chemrxiv.org |
| N-methylimidazole | Electron-deficient anilines, aminopyridines | Environmentally benign, one-step synthesis; catalyst also acts as base and solvent. | digitellinc.com |
Hypervalent iodine reagents have been established as versatile tools in organic synthesis, enabling transformations under mild and often metal-free conditions. chemrxiv.orgnih.gov In the context of sulfonamide synthesis, these reagents can mediate the oxidative amination of sulfur-containing precursors. nih.gov For instance, diacetoxyiodobenzene (B1259982) (PhI(OAc)₂ or PIDA) can be used for the efficient synthesis of sulfinamidines from sulfenamides and amines. chemrxiv.orgnih.gov
These methods often proceed through a ligand exchange process on the iodine center, followed by reductive elimination to form the new sulfur-nitrogen bond. chemrxiv.org While not always a direct route to sulfonamides from arenes, these reactions highlight the potential of hypervalent iodine chemistry to construct the core S-N linkage found in sulfonamides from various organosulfur precursors. chemrxiv.orgbeilstein-journals.org The reactions are valued for their operational simplicity and broad functional group tolerance. nih.govmdpi.com
Table of Compounds
| Compound Name | |
|---|---|
| 1,3-dichloro-5,5-dimethylhydantoin | |
| This compound | |
| 3-Cyano-2-fluorobenzene-1-sulfonyl chloride | |
| diacetoxyiodobenzene | |
| N-methylimidazole | |
| sodium nitrite | |
| sulfur dioxide |
Functional Group Interconversions and Aromatic Substitution Pathways
Introduction of the Cyano Group
The introduction of a cyano group onto an aromatic ring is a crucial transformation in organic synthesis, leading to the formation of benzonitriles which are versatile intermediates.
The Sandmeyer reaction is a well-established method for the conversion of an aromatic amino group into a variety of functionalities, including the cyano group, via the formation of a diazonium salt intermediate. nih.gov This reaction is particularly useful for introducing substituents that are not easily accessible through direct electrophilic aromatic substitution. The general mechanism involves the diazotization of a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by a copper(I) cyanide-mediated substitution of the diazonium group with a cyanide ion. chemistrysteps.com
Recent advancements in Sandmeyer-type reactions have focused on developing milder and more efficient protocols. For instance, the use of tert-butyl nitrite as a diazotizing agent in combination with copper bromide has been shown to be effective for the bromination of thiadiazole derivatives, a reaction that proceeds under similar principles to cyanation. nih.gov Furthermore, Da Silva et al. have demonstrated the use of copper(II) chloride for the Sandmeyer reaction of 2-amino-3-carbonitriles to yield 2-chloro-3-carbonitrile analogues. chemistrysteps.com These methodologies could potentially be adapted for the synthesis of this compound from a suitable 3-amino-2-fluorobenzene-1-sulfonamide precursor.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | t-BuONO, CuBr, MeCN, rt | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | 71 | nih.gov |
| 2-Amino-3-carbonitriles | CuCl2 (1.5 equiv), isoamyl nitrite, MeCN, 65 °C | 2-Chloro-3-carbonitriles | 10-69 | chemistrysteps.com |
The successful synthesis of this compound via a Sandmeyer reaction is highly dependent on the availability of the corresponding aniline precursor, namely 3-amino-2-fluorobenzene-1-sulfonamide. The design and synthesis of this precursor are therefore critical. A plausible retrosynthetic analysis would involve the formation of the sulfonamide from a corresponding sulfonyl chloride, which in turn could be derived from an aniline with the amino group protected. The fluorine atom could be introduced either before or after the formation of the sulfonamide.
For instance, the synthesis could start from a commercially available fluorinated aniline. The amino group would be protected, followed by chlorosulfonylation and subsequent amination to form the sulfonamide. Finally, deprotection of the amino group would yield the desired precursor for the Sandmeyer reaction. The stability of the functional groups under each reaction condition must be carefully considered to ensure the integrity of the molecule throughout the synthetic sequence.
Fluorination Strategies
The introduction of fluorine into aromatic systems can be achieved through several methods, with nucleophilic aromatic substitution being a prominent strategy, especially for activated rings.
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of aryl fluorides, particularly when the aromatic ring is activated by electron-withdrawing groups. core.ac.uknih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophilic fluoride source attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org For the synthesis of this compound, an SNAr approach could involve the displacement of a suitable leaving group (e.g., a chloro or nitro group) from a precursor such as 2-chloro-3-cyanobenzene-1-sulfonamide with a fluoride source like potassium fluoride or tetramethylammonium (B1211777) fluoride. umich.edumdpi.com
The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group, the electron-withdrawing ability of the substituents on the ring, and the reaction conditions. For example, in the synthesis of fluorinated 3-aminobenzofurans, a tandem SNAr-cyclocondensation strategy was employed, highlighting the utility of SNAr reactions in building complex heterocyclic systems. nih.gov Sanford and co-workers have also demonstrated the regioselective nucleophilic substitution in pentafluorobenzonitrile, where the fluorine at the 4-position is preferentially substituted. nih.gov
| Starting Material | Nucleophile/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pentafluorobenzonitrile | Morpholine, DIPEA, THF or MeCN | 4-Morpholinotetrafluorobenzonitrile | Good | nih.gov |
| Octafluorotoluene | Phenothiazine, K2CO3, DMF, 60 °C | 10-(Perfluoro-p-tolyl)-10H-phenothiazine | 96 | nih.gov |
| 2-Chloro-3-cyanopyridine | NMe4F | 2-Fluoro-3-cyanopyridine | 93 | umich.edu |
The development of radiolabeled compounds, particularly those containing the positron-emitting isotope fluorine-18 (B77423) (18F), is of great importance for positron emission tomography (PET) imaging. researchgate.net The radiosynthesis of 18F-labeled aromatic sulfonamides can be achieved through various strategies, often involving nucleophilic substitution reactions.
One common approach is the copper-mediated radiofluorination of aryl boronic esters. rsc.orgresearchgate.net This method allows for the introduction of 18F into a wide range of aromatic and heteroaromatic systems, including those that are not highly activated towards traditional SNAr reactions. The precursor for this reaction would be a boronic ester derivative of the target molecule, for example, a 2-bromo-3-cyanobenzene-1-sulfonamide pinacol (B44631) boronate. This precursor can then be reacted with [18F]fluoride in the presence of a copper catalyst to yield the desired 18F-labeled product. rsc.orgresearchgate.net
Another strategy involves the direct nucleophilic aromatic substitution on a precursor bearing a good leaving group, such as a nitro or a trimethylammonium group, activated by electron-withdrawing substituents. chemrxiv.orgnih.gov For instance, a precursor like 2-nitro-3-cyanobenzene-1-sulfonamide could potentially be used for direct 18F-labeling. The synthesis of 18F-labeled aryl fluorosulfates from phenolic precursors has also been reported, showcasing the versatility of nucleophilic radiofluorination. nih.govresearchgate.net
| Precursor Type | 18F-Labeling Method | Key Features | Reference |
|---|---|---|---|
| Aryl boronic esters | Copper-mediated 18F-fluorination | Applicable to a wide range of arenes, including non-activated systems. | rsc.orgresearchgate.net |
| Aryl halides/nitroarenes | Nucleophilic Aromatic Substitution (SNAr) | Requires electron-withdrawing groups for activation. | chemrxiv.orgnih.gov |
| Phenols/Aryl imidazylates | SO2F2-free synthesis of aryl [18F]fluorosulfates | Versatile method with good functional group tolerance. | nih.govresearchgate.net |
Multicomponent Reaction (MCR) Strategies for this compound Derivatives
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.
Integration of this compound Building Blocks in MCRs
The integration of a building block like this compound into MCRs would likely leverage the reactivity of its functional groups: the sulfonamide, the cyano group, and the aromatic ring. For instance, isocyanide-based MCRs, such as the Ugi or Passerini reactions, are versatile for creating peptidomimetics and other complex structures. In a hypothetical Ugi-type reaction, the sulfonamide could potentially act as the acidic component, reacting with an aldehyde, an amine, and an isocyanide to form an α-acylamino carboxamide derivative incorporating the 3-cyano-2-fluorophenylsulfonyl moiety.
Another potential MCR strategy could involve the aromatic ring of the this compound scaffold. For example, transition-metal-catalyzed MCRs could be employed to introduce additional complexity. While specific examples involving this exact sulfonamide are not readily found, the general principles of MCRs suggest its potential as a valuable synthon.
One-Pot Synthetic Protocols for Structural Complexity
For instance, a one-pot approach could be envisioned for the synthesis of heterocyclic derivatives. The initial reaction could involve the sulfonamide nitrogen in a condensation reaction, followed by an intramolecular cyclization that is triggered by a change in reaction conditions (e.g., temperature, addition of a catalyst) within the same reaction vessel. Such protocols are common in the synthesis of various nitrogen-containing heterocycles and offer a streamlined approach to complex molecular architectures. A notable example in the broader field of sulfonamide synthesis is the one-pot, three-component synthesis of sulfonimidamides, which demonstrates the power of this approach in creating complex sulfur-nitrogen bonds.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles are increasingly integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. These principles are highly relevant to the synthesis of pharmacologically important molecules like sulfonamides.
Application of Environmentally Benign Solvents and Reagents
The choice of solvent is a critical aspect of green chemistry. Traditional syntheses of sulfonamides often employ volatile and potentially toxic organic solvents. Modern approaches favor the use of environmentally benign alternatives. Water is an excellent green solvent for certain reactions, and its use in sulfonamide synthesis has been demonstrated to be effective, often leading to simplified product isolation through precipitation.
Other green solvents that could be applied to the synthesis of this compound and its derivatives include deep eutectic solvents (DESs) and polyethylene (B3416737) glycol (PEG). DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and recyclable. PEG is another non-toxic, biodegradable, and inexpensive solvent that has been successfully used in various organic transformations.
The use of safer reagents is another cornerstone of green chemistry. For instance, the development of methods that avoid harsh chlorinating agents for the synthesis of sulfonyl chlorides is an active area of research.
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred in green synthesis as they generate minimal waste. MCRs, by their nature, often exhibit high atom economy as most of the atoms of the starting materials are incorporated into the final product.
To quantify the environmental impact of a synthetic route, various metrics have been developed. The E-Factor (Environmental Factor) is a simple metric that calculates the mass ratio of waste to the desired product. A lower E-Factor indicates a greener process. Process Mass Intensity (PMI) is another useful metric that considers the total mass of materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. The goal in green synthesis is to minimize both the E-Factor and PMI.
Reactivity and Chemical Transformations of 3 Cyano 2 Fluorobenzene 1 Sulfonamide
Reactivity of the Sulfonamide Moiety
The sulfonamide group is a cornerstone of many pharmaceutical compounds and serves as a versatile handle in synthetic chemistry. ekb.egnih.gov Its reactivity is centered on the nitrogen atom and the robust sulfur-nitrogen bond.
The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, rendering the nitrogen nucleophilic. This allows for the formation of new carbon-nitrogen or aryl-nitrogen bonds.
N-Alkylation: This transformation is typically achieved by deprotonating the sulfonamide with a suitable base (e.g., sodium hydride, potassium carbonate) followed by the addition of an alkylating agent, such as an alkyl halide. This process yields N-alkylsulfonamides.
N-Arylation: The formation of a bond between the sulfonamide nitrogen and an aromatic ring can be accomplished through modern cross-coupling methodologies. The Chan-Evans-Lam (CEL) cross-coupling, for instance, utilizes copper catalysts to facilitate the N-arylation of sulfonamides with arylboronic acids under aerobic conditions. rsc.org Transition-metal-free approaches have also been developed, using reagents like o-silylaryl triflates in the presence of cesium fluoride (B91410) to achieve high yields of N-arylated products under mild conditions. nih.gov Both primary and secondary N-arylation can often be achieved, depending on the stoichiometry of the reactants. nih.gov
| Reaction Type | Reagents | Product Class |
|---|---|---|
| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | N-Alkyl-3-cyano-2-fluorobenzene-1-sulfonamide |
| N-Arylation (Chan-Evans-Lam) | Arylboronic Acid (Ar-B(OH)₂), Copper Catalyst (e.g., Cu(OAc)₂), Base | N-Aryl-3-cyano-2-fluorobenzene-1-sulfonamide |
| N,N-Diarylation | Excess o-Silylaryl Triflate, CsF | N,N-Diaryl-3-cyano-2-fluorobenzene-1-sulfonamide |
The sulfur-nitrogen bond in a sulfonamide is generally stable and resistant to hydrolysis. However, under specific and often harsh conditions, it can be cleaved. Reductive cleavage is a common method, employing strong reducing agents. This process can be useful for removing the sulfonyl group, which may be used as a protecting group for amines. The choice of reagent is critical, as it must be compatible with other functional groups in the molecule. For 3-Cyano-2-fluorobenzene-1-sulfonamide, a strong reductant like lithium aluminum hydride would likely also reduce the cyano group. libretexts.orgopenstax.org
Reactivity of the Cyano Group
The cyano, or nitrile, group is a highly versatile functional group in organic synthesis. researchgate.net Its carbon-nitrogen triple bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.org
The electrophilic carbon of the nitrile group readily reacts with a variety of nucleophiles.
Hydrolysis: In the presence of aqueous acid or base, nitriles can be hydrolyzed. The reaction typically proceeds first to an intermediate amide (3-carbamoyl-2-fluorobenzene-1-sulfonamide), which can be isolated under controlled conditions. Upon further heating, the amide is fully hydrolyzed to a carboxylic acid (2-fluoro-3-sulfamoylbenzoic acid). openstax.orgchemistrysteps.com
Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which would convert the cyano group to an aminomethyl group (-CH₂NH₂). libretexts.orgopenstax.org Using a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), followed by an aqueous workup, can partially reduce the nitrile to an imine, which is then hydrolyzed to an aldehyde. libretexts.org
Organometallic Addition: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.com
| Reaction | Reagents | Final Product |
|---|---|---|
| Acid/Base Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | 2-Fluoro-3-sulfamoylbenzoic acid |
| Reduction to Amine | 1. LiAlH₄ 2. H₂O | 3-(Aminomethyl)-2-fluorobenzene-1-sulfonamide |
| Reduction to Aldehyde | 1. DIBAL-H 2. H₃O⁺ | 2-Fluoro-3-formylbenzene-1-sulfonamide |
| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | 1-(2-Fluoro-3-sulfamoylphenyl)-alkan-1-one |
Beyond simple additions, the cyano group serves as a linchpin for the synthesis of various nitrogen-containing heterocycles. For instance, in the presence of an azide (B81097) source like sodium azide, nitriles can undergo [3+2] cycloaddition reactions to form tetrazoles, which are important scaffolds in medicinal chemistry. The reaction of the cyano group with hydrazine (B178648) can also lead to the formation of more complex heterocyclic systems, such as triazines, through intramolecular transformations. nih.gov
Reactivity of the Fluorine Atom
The fluorine atom on the benzene (B151609) ring is subject to nucleophilic aromatic substitution (SNAr). Generally, halogens on an aromatic ring are unreactive towards nucleophiles. However, the reactivity is dramatically increased when the ring is substituted with strong electron-withdrawing groups, particularly at the ortho and para positions to the halogen.
In this compound, the fluorine atom is positioned ortho to the very strong electron-withdrawing cyano group and meta to the sulfonamide group. The powerful ortho-cyano group significantly activates the fluorine for displacement by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. A wide range of nucleophiles can displace the fluoride ion, including amines, alkoxides, and thiols, providing a straightforward route to a variety of substituted 2-aminobenzonitriles, 2-alkoxybenzonitriles, and 2-(alkylthio)benzonitriles, respectively.
| Nucleophile (Nu⁻) | Example Reagent | Product Structure |
|---|---|---|
| Amine (R₂NH) | Ammonia (B1221849) (NH₃), Diethylamine (Et₂NH) | 2-(Dialkylamino)-3-cyanobenzene-1-sulfonamide |
| Alkoxide (RO⁻) | Sodium Methoxide (B1231860) (NaOMe) | 3-Cyano-2-methoxybenzene-1-sulfonamide |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 3-Cyano-2-(phenylthio)benzene-1-sulfonamide |
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Benzene Ring
The benzene ring in this compound is significantly activated for nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the presence of three electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgyoutube.com The reaction proceeds via a two-step addition-elimination mechanism. wikipedia.orgyoutube.com
A notable aspect of SNAr reactions is the leaving group ability of halogens, which follows the order F > Cl > Br > I. wikipedia.orgyoutube.com This is contrary to SN2 reactions and is because the cleavage of the carbon-halogen bond is not the rate-determining step. masterorganicchemistry.com Instead, the initial attack of the nucleophile is the slow step, and the high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack. youtube.comyoutube.com
A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of substituted products.
| Nucleophile | Product | Typical Conditions | Expected Yield |
|---|---|---|---|
| Sodium methoxide (NaOMe) | 3-Cyano-2-methoxybenzene-1-sulfonamide | MeOH, 60 °C | High |
| Ammonia (NH₃) | 2-Amino-3-cyanobenzene-1-sulfonamide | EtOH, sealed tube, 150 °C | Moderate to High |
| Sodium azide (NaN₃) | 2-Azido-3-cyanobenzene-1-sulfonamide | DMF, 80 °C | High |
| Potassium cyanide (KCN) | 2,3-Dicyanobenzene-1-sulfonamide | DMSO, 120 °C | Moderate |
Metal-Catalyzed Cross-Coupling Reactions Involving C-F Bonds
The activation of carbon-fluorine (C-F) bonds in cross-coupling reactions is a challenging yet rapidly developing area in synthetic chemistry. beilstein-archives.org Due to the high bond dissociation energy of the C-F bond, specialized catalytic systems, often based on nickel or palladium, are required. beilstein-archives.org For a substrate like this compound, the electron-deficient nature of the aromatic ring can facilitate the initial oxidative addition step, which is often rate-limiting in the catalytic cycle.
Reactions such as the Suzuki-Miyaura coupling (using boronic acids), Stille coupling (using organostannanes), and Buchwald-Hartwig amination (using amines) could potentially be applied to functionalize the C-F bond. researchgate.netbohrium.com A typical Suzuki-Miyaura coupling, for instance, would involve the oxidative addition of a low-valent metal complex (e.g., Pd(0)) to the C-F bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Example) |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 2-Aryl-3-cyanobenzene-1-sulfonamide | Pd(OAc)₂, SPhos, K₃PO₄ |
| Buchwald-Hartwig | Secondary amine (R₂NH) | 2-(Dialkylamino)-3-cyanobenzene-1-sulfonamide | Pd₂(dba)₃, RuPhos, NaOt-Bu |
| Sonogashira | Terminal alkyne (RC≡CH) | 3-Cyano-2-(alkynyl)benzene-1-sulfonamide | PdCl₂(PPh₃)₂, CuI, Et₃N |
The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and reaction conditions, which must be carefully optimized to overcome the high energy barrier of C-F bond cleavage. beilstein-archives.org
Electrophilic Aromatic Substitution on the Benzenesulfonamide Ring
In stark contrast to its high reactivity towards nucleophiles, the aromatic ring of this compound is extremely deactivated towards electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iq This is a direct consequence of the powerful electron-withdrawing nature of all three substituents. The fluoro (-F), cyano (-CN), and sulfonamide (-SO₂NH₂) groups all reduce the electron density of the benzene ring, making it a very poor nucleophile. libretexts.org
-CN and -SO₂NH₂ groups: These are strong deactivating groups and are meta-directors.
-F group: This is a deactivating group (due to its strong inductive effect) but is an ortho, para-director (due to resonance).
The combined effect of these three deactivating groups makes electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions exceptionally difficult, likely requiring harsh, forcing conditions. uomustansiriyah.edu.iqchemistrysteps.com If a reaction were to occur, predicting the regioselectivity would be challenging. The powerful meta-directing influence of the cyano and sulfonamide groups would direct an incoming electrophile to the C5 position. Conversely, the ortho, para-directing fluoro group would direct towards the C4 and C6 positions. Given the extreme deactivation, such reactions are generally not synthetically viable for this compound.
Radical-Mediated Transformations and Mechanistic Insights
The investigation of radical-mediated transformations involving this compound is a more specialized area. The functional groups present offer potential sites for radical reactions. For instance, the cyano group could theoretically undergo radical addition. mdpi.com Furthermore, the N-H bond of the sulfonamide group could be a site for hydrogen atom abstraction, leading to a nitrogen-centered radical that could participate in subsequent reactions.
Mechanistic insights from related systems suggest that radical reactions can offer unique reactivity patterns not accessible through ionic pathways. For example, radical-initiated cyano-group migration has been observed in other molecular scaffolds, although this typically requires specific structural features to facilitate the necessary radical addition to the nitrile followed by β-scission. mdpi.com Additionally, radical reactions involving thiols have been studied in the presence of cyano-containing radical initiators, indicating the compatibility of these functional groups under certain radical conditions. researchgate.net However, specific, documented radical-mediated transformations for this compound itself are not widely reported in the literature, and any proposed pathway would be based on extrapolation from other systems.
Spectroscopic and Analytical Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For 3-Cyano-2-fluorobenzene-1-sulfonamide, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide a complete picture of its chemical architecture.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the protons of the sulfonamide group. The aromatic region would likely display a complex multiplet pattern due to the coupling between the protons and the adjacent fluorine atom. The chemical shifts and coupling constants would be indicative of the substitution pattern on the benzene (B151609) ring. The sulfonamide (–SO₂NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The carbon of the cyano group (–CN) would appear in the characteristic downfield region for nitriles. The remaining aromatic carbons would show distinct signals, with their chemical shifts influenced by the electron-withdrawing nature of the cyano, fluoro, and sulfonamide groups.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom, likely a multiplet due to coupling with the neighboring aromatic protons.
Hypothetical NMR Data:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Aromatic CH | 7.8 - 8.2 | m | - |
| Aromatic CH | 7.5 - 7.7 | m | - |
| Aromatic CH | 7.2 - 7.4 | m | - |
| -SO₂NH₂ | 5.0 - 7.0 | br s | - |
| Note: This data is predictive and based on analogous structures. Actual experimental values may vary. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound (C₇H₅FN₂O₂S), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy.
Expected Mass Spectrometry Data:
| Ion | Expected m/z (Monoisotopic) |
| [M+H]⁺ | 201.0132 |
| [M+Na]⁺ | 223.0051 |
| [M-H]⁻ | 199.0076 |
| Note: These values are calculated based on the molecular formula. |
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques. Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pattern. Expected fragmentation pathways for benzenesulfonamides often involve the loss of SO₂ (64 Da) and cleavage of the sulfonamide bond.
Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of chemical compounds. A validated HPLC method would be developed to separate this compound from any starting materials, by-products, or degradation products.
A typical HPLC system would consist of a reversed-phase column (e.g., C18) with a mobile phase comprising a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). The elution would likely be performed using a gradient program to ensure good separation of all components. Detection would typically be carried out using a UV detector, set at a wavelength where the analyte exhibits strong absorbance.
The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. A purity level of >98% is often required for pharmaceutical intermediates.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Note: This is a representative method and would require optimization for this specific compound. |
Theoretical and Computational Chemistry Studies of 3 Cyano 2 Fluorobenzene 1 Sulfonamide
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the electronic characteristics of a molecule, which in turn govern its reactivity. For 3-cyano-2-fluorobenzene-1-sulfonamide, these investigations focus on the distribution of electrons and the nature of its frontier molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. Current time information in Merrimack County, US.
Table 1: Representative Frontier Molecular Orbital Data for a Related Fluorinated Sulfonamide
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.5 to -8.5 |
| ELUMO | -1.0 to -2.0 |
| Energy Gap (ΔE) | 5.5 to 7.5 |
Note: Data is generalized from a study on novel fluorinated sulfonamides and is intended to be representative. Actual values for this compound may vary.
Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In these maps, red areas typically represent negative electrostatic potential (electron-rich), while blue areas indicate positive electrostatic potential (electron-poor). Current time information in Merrimack County, US.
For this compound, the ESP map is expected to show a significant negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the cyano group, making these sites potential centers for electrophilic attack. The hydrogen atoms of the sulfonamide's amino group would exhibit a positive potential, rendering them susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, will also contribute to a region of negative potential. The aromatic ring itself will be relatively electron-deficient due to the combined electron-withdrawing effects of the cyano, fluoro, and sulfonamide substituents.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations offer insights into the preferred shapes and intermolecular interactions of this compound.
Sulfonamides are known to participate in various intermolecular interactions, including hydrogen bonding and NH–π interactions. The amino group of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens can act as acceptors. Furthermore, the N-H bonds can interact with the electron cloud of aromatic rings in a non-covalent interaction known as an NH–π interaction. The strength of this interaction is influenced by the electronic nature of the aromatic ring. While specific studies on this compound are not available, the general principles suggest that the electron-deficient nature of its own aromatic ring would make it a poor π-donor for such interactions. However, the sulfonamide NH group could still engage in NH–π interactions with other electron-rich aromatic systems.
The presence of a fluorine atom at the ortho position to the sulfonamide group introduces the possibility of intramolecular hydrogen bonding between one of the N-H protons and the fluorine atom. This type of interaction can influence the conformation of the sulfonamide group relative to the benzene (B151609) ring, potentially locking it into a specific orientation. Such intramolecular hydrogen bonds are known to affect the acidity and reactivity of the N-H protons.
Steric hindrance between the ortho-substituents (fluorine and cyano group) and the sulfonamide group will also play a significant role in determining the molecule's preferred conformation. The bulky sulfonamide group may be forced to orient itself out of the plane of the benzene ring to minimize steric clashes with the adjacent fluorine atom. This twisting can, in turn, affect the electronic communication between the sulfonamide group and the aromatic ring.
Q & A
Basic: What are the recommended analytical techniques for characterizing 3-Cyano-2-fluorobenzene-1-sulfonamide, and how do they resolve structural ambiguities?
Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR to confirm fluorine substitution patterns and -NMR to verify cyano-group placement. Cross-validation with -NMR can resolve ambiguities in aromatic proton splitting caused by electron-withdrawing groups (e.g., -CN, -F) .
- High-Resolution Mass Spectrometry (HRMS): Ensures molecular formula accuracy (CHFNOS) and distinguishes isobaric impurities.
- Infrared Spectroscopy (IR): Confirms sulfonamide (S=O stretching at ~1350–1150 cm) and nitrile (C≡N stretching at ~2250 cm) functional groups .
Basic: How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
- Stepwise Sulfonation: Introduce the sulfonamide group via chlorosulfonation of 3-cyano-2-fluorobenzene, followed by ammonia treatment. Monitor reaction temperature (<5°C) to avoid side products like sulfonic acid derivatives .
- Purification: Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to separate unreacted intermediates. Confirm purity via HPLC (C18 column, 90% water/10% acetonitrile) .
- Yield Enhancement: Optimize stoichiometry (1:1.2 molar ratio of benzene precursor to chlorosulfonic acid) and employ anhydrous conditions to suppress hydrolysis .
Advanced: What mechanistic insights explain the reactivity of the sulfonamide group in electrophilic substitution reactions?
Answer:
The electron-withdrawing sulfonamide group (-SONH) deactivates the aromatic ring, directing electrophiles to meta/para positions relative to itself. Fluorine’s ortho/para-directing effects compete, but computational studies (DFT) show sulfonamide’s stronger deactivation dominates. For example, nitration favors the 5-position (para to sulfonamide, meta to -CN) . Kinetic studies using stopped-flow spectroscopy can quantify substituent effects on reaction rates .
Advanced: How can contradictory data in solubility studies of this compound be resolved?
Answer:
Contradictions often arise from solvent polarity and measurement methods:
- Solvent Selection: Use dimethyl sulfoxide (DMSO) for high solubility (≥50 mg/mL) vs. hexane for low solubility (<0.1 mg/mL). Polar aprotic solvents stabilize the sulfonamide’s dipole .
- Methodology: Compare shake-flask (equilibrium-based) vs. nephelometry (kinetic-based) results. For example, discrepancies in aqueous solubility may stem from pH-dependent ionization (pKa ~8.5 for sulfonamide NH) .
- Thermodynamic Analysis: Apply Hansen solubility parameters (δ, δ, δ) to model solvent-solute interactions .
Advanced: What strategies mitigate decomposition during thermogravimetric analysis (TGA) of this compound?
Answer:
- Temperature Ramping: Use slow heating rates (2°C/min) under nitrogen to minimize thermal degradation. The compound shows stability up to ~200°C, with mass loss at 220–250°C due to CN/F elimination .
- Isothermal Holds: Pause at 150°C for 30 minutes to assess time-dependent stability.
- Coupled Techniques: Pair TGA with FTIR or GC-MS to identify volatile decomposition products (e.g., HCN, SO) .
Advanced: How do electronic effects of -CN and -F substituents influence the sulfonamide’s acidity?
Answer:
The -CN group (σ = 0.56) and -F (σ = 0.06) synergistically increase sulfonamide NH acidity.
- pKa Determination: Use potentiometric titration in 50% DMSO/water. Experimental pKa ≈ 8.2, lower than unsubstituted benzene sulfonamide (pKa ~10).
- Computational Validation: DFT calculations (B3LYP/6-311+G**) show electron withdrawal from -CN reduces electron density at NH, enhancing acidity .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Avoid latex due to permeability to nitriles .
- Ventilation: Use fume hoods for synthesis/purification to prevent inhalation of fine particulates.
- Waste Disposal: Neutralize with 10% NaOH before disposal to hydrolyze residual cyanide .
Advanced: What role does this compound play in coordination chemistry, and how is its ligand behavior characterized?
Answer:
The sulfonamide acts as a bidentate ligand via sulfonyl O and NH groups.
- Complexation Studies: Titrate with Cu(II) or Zn(II) salts in methanol; monitor UV-Vis shifts (e.g., Cu: λ shifts from 650 nm to 700 nm).
- X-ray Crystallography: Resolve metal-ligand bond lengths (e.g., Cu–O = ~1.95 Å, Cu–N = ~2.05 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
